molecular formula C15H14ClN3O2S B2517315 5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034331-67-2

5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2517315
CAS No.: 2034331-67-2
M. Wt: 335.81
InChI Key: CFSYQZVKPCRCGN-UHFFFAOYSA-N
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Description

The compound "5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide" is a sophisticated and multifaceted molecule with a unique structure that bridges various chemical classes. Its backbone encompasses a 5-chloro thiophene moiety and a pyrrolo[2,3-c]pyridine core, combined through a 2-carboxamide linkage. This complexity underpins its significance in medicinal chemistry and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the sequential assembly of its core structures, starting with the thiophene ring and progressing through various condensation reactions to introduce the pyrrolo[2,3-c]pyridine nucleus. Key steps often involve halogenation, amidation, and cyclization under controlled conditions.

Industrial Production Methods: : Industrial-scale production leans on optimizing reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are employed to streamline the process, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Catalysts like palladium on carbon or chromium-based reagents.

  • Reduction: : Hydrogenation using platinum or nickel catalysts.

  • Substitution: : Nucleophilic aromatic substitution with strong bases or nucleophiles.

Major Products

  • Oxidation: : Oxidized derivatives at the thiophene or pyrrolo moieties.

  • Reduction: : Reduced forms, particularly at the carbonyl positions.

  • Substitution: : Various substituted analogs with altered electronic properties.

Scientific Research Applications

The compound has found extensive use in:

  • Chemistry: : As a building block for designing complex molecular architectures.

  • Biology: : Probing biochemical pathways and molecular interactions.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.

  • Industry: : Utilized in the development of novel materials with specialized properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is intricately linked to its molecular structure. It typically interacts with specific molecular targets, including enzymes and receptors, modulating their activity through binding interactions that influence biochemical pathways. This can lead to various therapeutic outcomes, depending on the target and context.

Comparison with Similar Compounds

In comparison to similar compounds, "5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide" stands out due to its distinct structural features and reactivity profile. Similar compounds include:

  • 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl analogs

  • Thiophene-2-carboxamide derivatives: Each possesses unique attributes, yet the presence of the 5-chloro substituent and the pyrrolo[2,3-c]pyridine framework confer unique properties to the compound .

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Properties

IUPAC Name

5-chloro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-18-7-4-10-5-8-19(15(21)13(10)18)9-6-17-14(20)11-2-3-12(16)22-11/h2-5,7-8H,6,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSYQZVKPCRCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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